N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-11(16-9-4-1-2-5-9)10-8-20-13(17-10)18-12-14-6-3-7-15-12/h3,6-9H,1-2,4-5H2,(H,16,19)(H,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKPJTXGKBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole or pyrimidine rings .
Scientific Research Applications
Based on the search results, here's what is known about the applications of thiazole-carboxamide derivatives:
Scientific Research Applications
Thiazole-carboxamide as Kinase Inhibitors:
A series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors . These compounds demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines . One compound, Compound 13, showed oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), resulting in complete tumor regressions and low toxicity at multiple dose levels . This compound was selected for further characterization for oncology indications due to its robust in vivo activity and favorable pharmacokinetic profile .
CDK Inhibitors for Cancer Therapy:
Certain pyrimidine-based compounds, such as 4-thiazol-2-pyridinylamino-pyrimidines and 5-substituted-4-thiazol-pyrimidines, have been investigated for treating proliferative cell diseases and conditions, including cancers . The compounds are used to treat cancers characterized by over-expression of CDK4 and/or cyclin D, including lung cancer, breast cancer, cancers of the central nervous system (CNS), and colorectal cancer . CDKs are considered useful targets for cancer therapy and include CDKl/cyclin B, CDK2/cyclin E, CDK2/cyclin A, CDK4/cyclin D l , CDK7/cyclin H, and CDK9/cyclin T l . The compounds of the invention are used to treat cancers including osteosarcoma skin cancer (including melanoma, Kaposi's sarcoma, basocellular cancer, and squamous cell cancer), testicular cancer (including germinal tumours such as seminoma, non-seminoma teratomas, and choriocarcinomas), stromal tumours, germ cell tumours, thyroid cancer (including thyroid adenocarcinoma and medullar carcinoma), and renal cancer (including adenocarcinoma and Wilms' tumour) .
Other Thiazole Derivatives:
Several other thiazole derivatives are mentioned in the search results . These include compounds such as N-Cyclohexyl-2-(pyridin-4-YL)-13-thiazole-4-carboxamide .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are involved in the immune response, thereby reducing inflammation and preventing the rejection of transplanted organs. The exact molecular targets and pathways involved are still under investigation, but they likely include key components of the immune system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below highlights key differences between the target compound and its structural analogs:
Key Observations:
Heterocyclic Substituents: The pyrimidin-2-ylamino group in the target compound provides hydrogen-bonding sites (NH and pyrimidine N atoms), which are absent in the pyrazin-2-yl analog . This difference may enhance target selectivity in enzyme-binding pockets.
Lipophilicity and Solubility :
- The cyclopentyl group in the target compound and ’s analog increases lipophilicity compared to the methyl and pyridinyl groups in ’s compound. This could favor blood-brain barrier penetration but reduce aqueous solubility .
- The pyridinyl substituent in ’s compound enhances basicity, improving solubility at physiological pH .
Molecular Weight and Complexity :
- The benzo-thiadiazole derivative () has the highest molecular weight (397.40 g/mol) due to its fused aromatic system, which may limit bioavailability but enhance target affinity .
Biological Activity
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide primarily acts as an inhibitor of Rho-associated protein kinase (ROCK), which plays a crucial role in various cellular functions including cell proliferation, apoptosis, and cytoskeletal dynamics. The inhibition of ROCK by this compound has been associated with several beneficial effects:
- Prevention of Apoptosis : The compound stabilizes E-cadherin in human embryonic stem cell (hESC) cultures, enhancing cell-cell adhesion and preventing apoptosis induced by trypsinization.
- Reprogramming Efficiency : It has been shown to enhance fibroblast reprogramming efficiency during pluripotent stem cell formation, indicating its potential in regenerative medicine.
The compound exhibits significant biochemical properties that contribute to its biological activity:
| Property | Description |
|---|---|
| Inhibition of Enzymes | Acts as a potent inhibitor of ROCK, influencing various signaling pathways. |
| Cellular Effects | Prevents apoptosis in hESCs and promotes cell adhesion through E-cadherin stabilization. |
| Molecular Interactions | Binds with biomolecules affecting cellular processes and enzyme activity. |
In Vitro Studies
In laboratory settings, N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been evaluated for its effects on various cell lines. Notably:
- Cancer Cell Lines : The compound demonstrated the ability to inhibit proliferation in cancerous cells by targeting key kinases involved in cell cycle regulation, such as CDK4 and CDK6. This suggests potential applications in cancer therapy .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives similar to N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide:
- Antimicrobial Activity : A series of thiazole derivatives were tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones and low minimum inhibitory concentrations (MIC) .
- Antioxidant Properties : The compound exhibited notable antioxidant activities in assays measuring DPPH and hydroxyl radical scavenging, indicating its potential as a multifunctional therapeutic agent .
Comparative Analysis
To understand the unique properties of N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, it is useful to compare it with other thiazole derivatives:
| Compound | Target Enzyme/Activity | Biological Activity |
|---|---|---|
| N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide | ROCK Inhibition | Prevents apoptosis, enhances reprogramming |
| Sulfathiazole | Bacterial Growth Inhibition | Antimicrobial |
| Ritonavir | Protease Inhibition | Antiviral |
| Tiazofurin | Nucleotide Metabolism | Antitumor |
Q & A
Advanced Research Question
- Docking studies : Predict binding affinity to targets (e.g., kinase enzymes) by modeling interactions with the thiazole core and pyrimidine substituents .
- DFT calculations : Optimize substituent geometry to minimize steric clashes (e.g., cyclopentyl vs. cyclohexyl groups) .
- QSAR models : Correlate logP values (e.g., compound 58: logP 3.2) with cellular uptake efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
